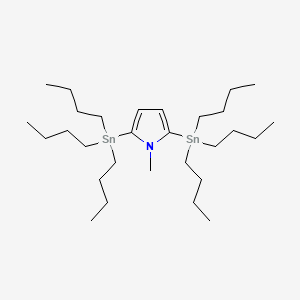![molecular formula C23H23NO2S B12540612 N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide CAS No. 834912-18-4](/img/structure/B12540612.png)
N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,2-Difenilbut-1-en-1-il)fenil]metanosulfonamida es un compuesto orgánico con una estructura compleja caracterizada por la presencia de grupos fenilo y una porción de metanosulfonamida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[4-(1,2-Difenilbut-1-en-1-il)fenil]metanosulfonamida típicamente involucra la reacción de 4-(1,2-difenilbut-1-en-1-il)anilina con cloruro de metanosulfonilo en condiciones básicas. La reacción generalmente se lleva a cabo en un disolvente orgánico como diclorometano o cloroformo, con una base como trietilamina o piridina para neutralizar el ácido clorhídrico formado durante la reacción .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[4-(1,2-Difenilbut-1-en-1-il)fenil]metanosulfonamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo metanosulfonamida puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-[4-(1,2-Difenilbut-1-en-1-il)fenil]metanosulfonamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como ligando en química de coordinación.
Biología: Investigado por su potencial como inductor de autoensamblaje en la formación de nanopartículas.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluyendo la actividad anticancerígena.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N-[4-(1,2-Difenilbut-1-en-1-il)fenil]metanosulfonamida involucra su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a proteínas o enzimas, alterando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, su función como inductor de autoensamblaje en la formación de nanopartículas involucra interacciones con otras moléculas para formar estructuras estables .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 3-(4-(1,2-Difenilbut-1-enil)fenil)acrílico
- (Z)-2-(4-(1,2-Difenilbut-1-en-1-il)fenoxi)etan-1-ol
Singularidad
N-[4-(1,2-Difenilbut-1-en-1-il)fenil]metanosulfonamida es única debido a su grupo metanosulfonamida, que imparte propiedades químicas y reactividad distintas en comparación con compuestos similares. Esta singularidad la hace valiosa en aplicaciones específicas donde otros compuestos pueden no ser tan efectivos.
Propiedades
Número CAS |
834912-18-4 |
|---|---|
Fórmula molecular |
C23H23NO2S |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
N-[4-(1,2-diphenylbut-1-enyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C23H23NO2S/c1-3-22(18-10-6-4-7-11-18)23(19-12-8-5-9-13-19)20-14-16-21(17-15-20)24-27(2,25)26/h4-17,24H,3H2,1-2H3 |
Clave InChI |
GPAKLHBYXNOZRQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)


![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)

![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)

![Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-](/img/structure/B12540561.png)
![4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate](/img/structure/B12540563.png)

![Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]-](/img/structure/B12540573.png)

![1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12540580.png)
![(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate](/img/structure/B12540588.png)
